molecular formula C13H20N2O B13345699 Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline

Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline

Cat. No.: B13345699
M. Wt: 220.31 g/mol
InChI Key: GPIAGYWFJQWGON-GWCFXTLKSA-N
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Description

Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline is a synthetic organic compound that features a morpholine ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Substitution with Methyl Group: The morpholine ring is then methylated using a methylating agent such as methyl iodide in the presence of a base.

    Coupling with Aniline: The final step involves the coupling of the methylated morpholine with N,N-dimethylaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of corresponding nitro or nitroso compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and aniline moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler analogue lacking the morpholine ring.

    4-Methylmorpholine: Contains the morpholine ring but lacks the aniline moiety.

    N-Methylmorpholine: Similar structure but with different substitution patterns.

Uniqueness

Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline is unique due to the presence of both the morpholine ring and the N,N-dimethylaniline moiety, which may confer distinct chemical and biological properties compared to its simpler analogues.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N,N-dimethyl-4-[(3R,6S)-6-methylmorpholin-3-yl]aniline

InChI

InChI=1S/C13H20N2O/c1-10-8-14-13(9-16-10)11-4-6-12(7-5-11)15(2)3/h4-7,10,13-14H,8-9H2,1-3H3/t10-,13-/m0/s1

InChI Key

GPIAGYWFJQWGON-GWCFXTLKSA-N

Isomeric SMILES

C[C@H]1CN[C@@H](CO1)C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1CNC(CO1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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